(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098026-58-3
VCID: VC3212255
InChI: InChI=1S/C10H13N3O/c14-6-8-9(7-2-1-3-7)12-13-5-4-11-10(8)13/h4-5,7,12,14H,1-3,6H2
SMILES: C1CC(C1)C2=C(C3=NC=CN3N2)CO
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

CAS No.: 2098026-58-3

Cat. No.: VC3212255

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol - 2098026-58-3

Specification

CAS No. 2098026-58-3
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name (6-cyclobutyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanol
Standard InChI InChI=1S/C10H13N3O/c14-6-8-9(7-2-1-3-7)12-13-5-4-11-10(8)13/h4-5,7,12,14H,1-3,6H2
Standard InChI Key BWMSNFJOZNEYHC-UHFFFAOYSA-N
SMILES C1CC(C1)C2=C(C3=NC=CN3N2)CO
Canonical SMILES C1CC(C1)C2=C(C3=NC=CN3N2)CO

Introduction

(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a compound belonging to the imidazo[1,2-b]pyrazole class, characterized by a fused heterocyclic structure consisting of a pyrazole ring and an imidazole ring. This specific compound features a cyclobutyl group and a methanol moiety attached to the imidazo[1,2-b]pyrazole core. Its unique structure suggests potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity and chemical properties.

Synthesis Methods

The synthesis of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic synthesis techniques. These methods often require specific reagents and conditions to achieve high yields and purity. Industrial-scale synthesis may utilize continuous flow chemistry or automated synthesis platforms for efficiency.

Synthesis Steps

  • Starting Materials: Typically involve imidazole and pyrazole precursors.

  • Cyclobutyl Group Introduction: May involve cyclobutyl halides or other cyclobutyl-containing reagents.

  • Methanol Group Introduction: Often achieved through nucleophilic substitution or reduction reactions.

  • Purification: Recrystallization or chromatography are common methods used.

Biological Activities and Potential Applications

Compounds within the imidazo[1,2-b]pyrazole class have shown diverse biological activities, including potential roles in targeting specific enzymes or receptors. The presence of the cyclobutyl and methanol groups in (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may further contribute to its unique properties and potential applications.

Potential Applications

  • Medicinal Chemistry: Potential use in drug design and development.

  • Agricultural Applications: Possible herbicidal properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator